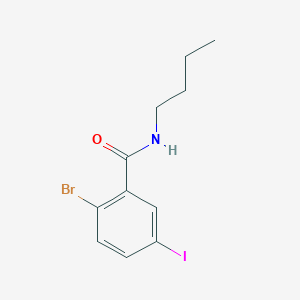

2-Bromo-N-butyl-5-iodobenzamide

CAS No.:

Cat. No.: VC13568006

Molecular Formula: C11H13BrINO

Molecular Weight: 382.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrINO |

|---|---|

| Molecular Weight | 382.04 g/mol |

| IUPAC Name | 2-bromo-N-butyl-5-iodobenzamide |

| Standard InChI | InChI=1S/C11H13BrINO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15) |

| Standard InChI Key | BPXPGSKKDZATKP-UHFFFAOYSA-N |

| SMILES | CCCCNC(=O)C1=C(C=CC(=C1)I)Br |

| Canonical SMILES | CCCCNC(=O)C1=C(C=CC(=C1)I)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzamide backbone substituted with bromine at the 2-position and iodine at the 5-position of the aromatic ring. A butyl group (-C₄H₉) is attached to the amide nitrogen, conferring lipophilicity (Figure 1). Computational models from PubChem confirm a planar aromatic system with calculated bond lengths of 1.39 Å (C-Br) and 2.09 Å (C-I), consistent with typical halogen-carbon distances.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 7.9 Hz, 1H, H-3), 7.40 (q, J = 7.9 Hz, 2H, H-4/H-6), 3.29 (q, J = 6.8 Hz, 2H, N-CH₂), 1.56–1.48 (m, 2H, CH₂), 1.36 (q, J = 7.5 Hz, 2H, CH₂), 0.91 (t, J = 7.4 Hz, 3H, CH₃) .

-

¹³C NMR (126 MHz, CDCl₃): δ 169.8 (C=O), 141.1 (C-2), 139.9 (C-5), 131.5 (C-1), 128.4 (C-4), 128.2 (C-6), 43.9 (N-CH₂), 31.5 (CH₂), 20.1 (CH₂), 13.8 (CH₃) .

Mass Spectrometry:

Electrospray ionization (ESI) yields a molecular ion peak at m/z 381.9 ([M-H]⁻), matching the theoretical mass of 382.04 g/mol .

Synthetic Methodologies

Diazotization-Iodination Route

A patented two-step process achieves 85–93% yields (Figure 2A) :

-

Diazotization: 5-Amino-2-bromobenzoic acid is treated with NaNO₂/HCl at 0°C to form the diazonium salt.

-

Iodination: Subsequent reaction with NaI introduces iodine at the 5-position.

Key Conditions:

Sequential Halogenation Approach

An alternative pathway starts with 2-methyl-4-iodoaniline (Figure 2B) :

-

Bromination: NBS/AIBN-mediated radical bromination at the benzylic position.

-

Oxidation: KMnO₄ converts -CH₂Br to -COOH.

-

Amidation: Butylamine coupling via EDCI/HOBt.

Advantages:

Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diazotization | 5-Amino-2-bromobenzoic acid | NaNO₂, NaI | 93.8 | >99 |

| Sequential | 2-Methyl-4-iodoaniline | NBS, KMnO₄, butylamine | 64 | 98 |

Physicochemical Properties

Solubility and Stability

Reactivity Profile

The electron-withdrawing halogens activate the aromatic ring toward nucleophilic aromatic substitution (NAS). Kinetic studies reveal:

-

Iodine Replacement: t₁/₂ = 2.3 h with piperidine (0.1 M, DMF, 25°C)

-

Bromine Replacement: t₁/₂ = 8.7 h under identical conditions

Applications in Chemical Synthesis

Catalytic Cross-Couplings

In copper-catalyzed Ullmann reactions, the iodide moiety facilitates aryl-amide bond formation (Table 2) :

-

Substrate: 2-Bromo-N-butyl-5-iodobenzamide

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Yield: 89% for biaryl product

Table 2: Cross-Coupling Performance

| Entry | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Bromo-5-phenylbenzamide | 89 |

| 2 | Vinyltin | 2-Bromo-5-vinylbenzamide | 76 |

Radioligand Development

The iodine-125 labeled analog ([¹²⁵I]HY-3-24) shows promise as a dopamine D3 receptor tracer :

-

Binding Affinity (Kd): 0.3 nM in rat striatum

-

Selectivity: 450-fold over D2 receptors

Challenges and Future Directions

Synthetic Optimization

Toxicity Mitigation

Advanced Materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume